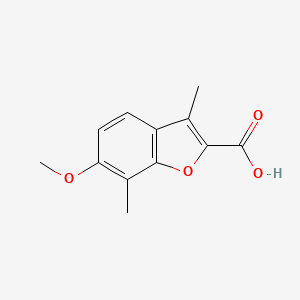

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Vue d'ensemble

Description

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 220.22 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis

The compound has a melting point of 225 °C (decomp) and a predicted boiling point of 375.8±37.0 °C . Its density is predicted to be 1±0.06 g/cm3 . The pKa value is predicted to be 3.06±0.30 .Applications De Recherche Scientifique

Synthesis and Biological Activities

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid and its derivatives have been explored in various synthetic and biological studies. For example, the synthesis of bibenzylic oxygen heterocycles, including naturally occurring benzofuran compounds, has been achieved from related precursors in good yields, highlighting the versatility of benzofuran derivatives in organic synthesis (Kumbhar et al., 2007). Additionally, compounds structurally related to this compound have shown weak hypotensive activity, suggesting potential for cardiovascular applications (Zawadowski & Kossakowski, 1980).

Antiviral Properties

New benzofuran derivatives, including those related to this compound, have been synthesized and evaluated for their anti-HIV properties. These compounds demonstrated the ability to inhibit HIV-1 and HIV-2 replication in cell culture, indicating potential applications in antiviral therapy (Mubarak et al., 2007).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for antimicrobial activity. These compounds have shown moderate to slight activity against Gram-positive bacteria, underscoring the potential of benzofuran derivatives in developing new antimicrobial agents (Hishmat et al., 1989).

Chemical Synthesis and Characterization

The synthesis of benzofuran derivatives, including those similar to this compound, has been extensively explored. These synthetic efforts have led to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Patankar et al., 2008).

Orientations Futures

Benzofuran compounds, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, have potential applications in various fields of research and industry. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran derivatives are known to participate in various types of reactions, such as palladium-catalyzed cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of benzofuran derivatives .

Propriétés

IUPAC Name |

6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRELZHJBOJKAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

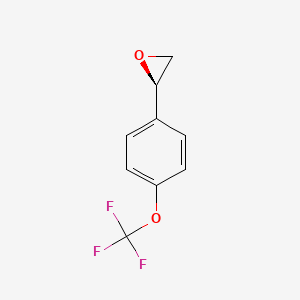

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)

![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)